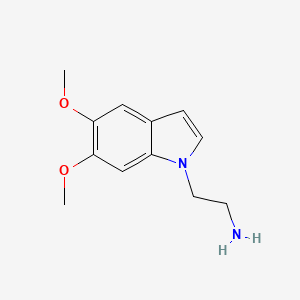
2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This particular compound features an indole core with two methoxy groups at positions 5 and 6, and an ethanamine side chain at position 1.
Vorbereitungsmethoden
The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors in the body, influencing biological processes such as neurotransmission and cell signaling . The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
2-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-amine can be compared with other indole derivatives such as:
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound has a single methoxy group at position 5 and is known for its role in neurotransmission.
2-(5-Methyl-1H-indol-3-yl)ethan-1-amine: Featuring a methyl group at position 5, this compound is studied for its potential therapeutic effects.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound has a similar methoxy substitution pattern but differs in its core structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-(5,6-dimethoxyindol-1-yl)ethanamine |
InChI |
InChI=1S/C12H16N2O2/c1-15-11-7-9-3-5-14(6-4-13)10(9)8-12(11)16-2/h3,5,7-8H,4,6,13H2,1-2H3 |
InChI-Schlüssel |
MHJVNBRHMOOBEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN2CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















